4-(pyrimidin-5-yl)piperidin-4-ol,trifluoroaceticacid
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Overview
Description
4-(pyrimidin-5-yl)piperidin-4-ol,trifluoroaceticacid is a chemical compound with diverse applications in scientific research. It is known for its unique properties and structural versatility, making it a valuable compound in various fields such as drug discovery and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(pyrimidin-5-yl)piperidin-4-ol,trifluoroaceticacid typically involves the reaction of pyrimidine derivatives with piperidine derivatives under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure optimal yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(pyrimidin-5-yl)piperidin-4-ol,trifluoroaceticacid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the pyrimidine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce piperidine derivatives with altered functional groups .
Scientific Research Applications
4-(pyrimidin-5-yl)piperidin-4-ol,trifluoroaceticacid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(pyrimidin-5-yl)piperidin-4-ol,trifluoroaceticacid involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Pyrimidin-5-ylpiperidine: Similar structure but lacks the hydroxyl group.
2,2,2-Trifluoroethanol: Contains the trifluoroacetate moiety but lacks the pyrimidine and piperidine rings.
Uniqueness
4-(pyrimidin-5-yl)piperidin-4-ol,trifluoroaceticacid is unique due to its combination of the pyrimidine ring, piperidine ring, and trifluoroacetate group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
4-pyrimidin-5-ylpiperidin-4-ol;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O.C2HF3O2/c13-9(1-3-10-4-2-9)8-5-11-7-12-6-8;3-2(4,5)1(6)7/h5-7,10,13H,1-4H2;(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLHSFFRHVHWMKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C2=CN=CN=C2)O.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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